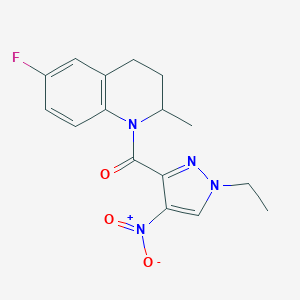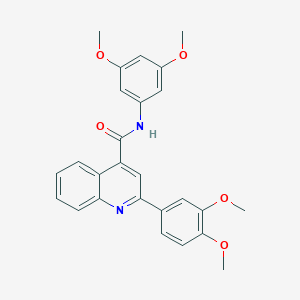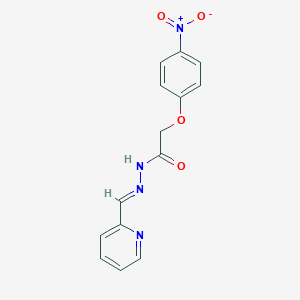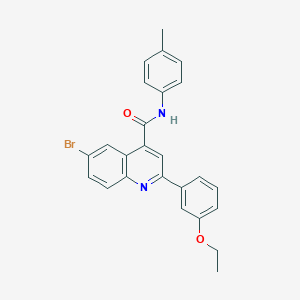
1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: is a complex organic compound that features both pyrazole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and quinoline intermediates separately, followed by their coupling through a condensation reaction.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic conditions.
Preparation of Quinoline Intermediate: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the pyrazole and quinoline intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The carbonyl group in the quinoline ring can be reduced to form an alcohol.
Substitution: The fluoro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Reduction of Nitro Group: Formation of (1-Ethyl-4-amino-1H-pyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone.
Reduction of Carbonyl Group: Formation of (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanol.
Substitution of Fluoro Group: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in synthetic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activities. It can be used in drug discovery and development to identify new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
作用机制
The mechanism of action of 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the quinoline moiety may intercalate with DNA or inhibit specific enzymes.
相似化合物的比较
Similar Compounds
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-chloro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-bromo-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
- (1-Ethyl-4-nitro-1H-pyrazol-3-yl)-(6-iodo-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
Uniqueness
The presence of the fluoro group in 1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C16H17FN4O3 |
|---|---|
分子量 |
332.33g/mol |
IUPAC 名称 |
(1-ethyl-4-nitropyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H17FN4O3/c1-3-19-9-14(21(23)24)15(18-19)16(22)20-10(2)4-5-11-8-12(17)6-7-13(11)20/h6-10H,3-5H2,1-2H3 |
InChI 键 |
JENPONZJYFEBPZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)[N+](=O)[O-] |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B451858.png)
![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451860.png)
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451861.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451862.png)
![N'~3~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE](/img/structure/B451866.png)
![N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B451867.png)

![2-(5-methyl-2-furyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B451871.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B451873.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B451875.png)

METHANONE](/img/structure/B451878.png)

